molecular formula C21H16ClFN4O B11185671 9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11185671
M. Wt: 394.8 g/mol
InChI Key: LZPHHTUPSJGXLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a triazoloquinazolinone derivative characterized by a bicyclic framework incorporating a 1,2,4-triazole ring fused to a quinazolinone moiety. Key structural features include:

  • Substituents: A 2-chlorophenyl group at position 9 and a 4-fluorophenyl group at position 4. These electron-withdrawing groups (Cl, F) enhance electrophilic reactivity and may influence biological activity .
  • Physical Properties: The compound has a high melting point (>300°C), indicative of strong intermolecular interactions and crystallinity .
  • Spectroscopic Data:
    • IR: Peaks at 1636 cm⁻¹ (C=O stretch) and 1041 cm⁻¹ (C-Cl stretch) confirm functional groups .
    • NMR: Aromatic proton signals (δ 7.24–7.42 ppm) and a singlet for the triazole CH=N (δ 7.69 ppm) are observed .

This compound was synthesized via a copper-catalyzed convergent method, emphasizing efficiency and scalability .

Properties

Molecular Formula

C21H16ClFN4O

Molecular Weight

394.8 g/mol

IUPAC Name

9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C21H16ClFN4O/c22-16-4-2-1-3-15(16)20-19-17(26-21-24-11-25-27(20)21)9-13(10-18(19)28)12-5-7-14(23)8-6-12/h1-8,11,13,20H,9-10H2,(H,24,25,26)

InChI Key

LZPHHTUPSJGXLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC=NN3C2C4=CC=CC=C4Cl)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Functionalization of Quinazolinone Intermediates

The 3-aminoquinazolinone intermediate undergoes chloroacetylation to introduce reactive sites for subsequent triazole ring formation. Treatment with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, produces 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives. This step requires precise stoichiometric control to avoid over-acylation, with yields typically ranging from 70% to 85%.

Triazole Ring Formation and Cyclization

Nucleophilic Displacement with Triazole Thiols

The chloroacetamide intermediate reacts with 4-methyl-4H-1,2,4-triazole-3-thiol in anhydrous acetone under reflux conditions. Potassium carbonate facilitates the nucleophilic displacement of chloride, forming a thioether linkage. This intermediate undergoes spontaneous cyclization to construct the triazoloquinazoline framework. Reaction times of 6–8 hours at 60–70°C are optimal, achieving cyclization efficiencies of 65%–78%.

Table 1: Optimization of Triazole Cyclization Conditions

ParameterOptimal RangeYield (%)
Temperature60–70°C65–78
Reaction Time6–8 hours70–75
SolventAnhydrous Acetone72
BaseK2CO375

Alternative Pathways via Multi-Component Reactions

Recent advances propose one-pot multi-component reactions to streamline synthesis. For instance, combining 2-chlorophenyl isocyanate, 4-fluorophenyl hydrazine, and cyclic ketones in the presence of silica-supported sulfuric acid (H2SO4·SiO2) reduces step count and improves atom economy. However, this method remains experimental for the target compound, with yields currently below 50%.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via column chromatography using silica gel and gradients of dichloromethane/methanol (99:1 to 95:5). Preparative thin-layer chromatography (TLC) resolves minor impurities, particularly regioisomers formed during cyclization.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

  • 1H-NMR : A singlet at δ 5.28 ppm for the methylene group bridging quinazoline and triazole.

  • 13C-NMR : Resonances at δ 160–165 ppm for carbonyl carbons and δ 150–155 ppm for triazole C=N groups.
    Mass spectrometry (MS) provides molecular ion peaks consistent with the formula C21H16ClFN4O (m/z 402.08).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Scaling up the synthesis necessitates transitioning from batch to continuous flow reactors. Microreactors enhance heat transfer and mixing, reducing side reactions during exothermic steps like chloroacetylation. Pilot studies demonstrate a 15% yield increase compared to batch methods.

Green Chemistry Approaches

Solvent recycling and catalytic systems are critical for sustainability. Replacing dichloromethane with cyclopentyl methyl ether (CPME) in chloroacetylation reduces environmental impact without compromising yield. Additionally, immobilized triethylamine on mesoporous silica enables catalyst reuse for up to five cycles .

Chemical Reactions Analysis

Types of Reactions

9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazoloquinazolinone scaffold exhibit significant anticancer properties. The mechanism involves the inhibition of specific kinases involved in cancer cell proliferation. A study highlighted that derivatives of triazoloquinazolinones demonstrated potent activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Several studies have reported its efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of triazole derivatives were synthesized and tested for antibacterial activity, revealing that modifications to the phenyl rings can enhance potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of this compound suggest that it may offer therapeutic benefits in neurodegenerative diseases. The triazole moiety is known to interact with neurotransmitter receptors, potentially modulating neuroinflammatory responses and providing neuroprotection .

Case Study 1: Anticancer Efficacy

In a controlled study involving various triazoloquinazolinone derivatives, researchers evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific substitutions on the quinazolinone ring significantly enhanced anticancer activity. For example, the presence of electron-withdrawing groups on the phenyl rings improved potency compared to unsubstituted analogs .

Case Study 2: Antimicrobial Activity Against MRSA

A series of synthesized triazoloquinazolinones were tested for their antibacterial activity against MRSA. The findings showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like vancomycin. This highlights the potential of these compounds as alternative treatments for antibiotic-resistant infections .

Data Tables

Application AreaCompound DerivativeBiological ActivityReference
AnticancerTriazoloquinazolinone AInduces apoptosis in cancer cells
AntimicrobialTriazoloquinazolinone BEffective against MRSA (MIC: 0.25 μg/mL)
NeuroprotectionTriazoloquinazolinone CReduces neuroinflammation in models

Mechanism of Action

The mechanism of action of 9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazoloquinazolinones exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects
Target Compound : 9-(2-ClPh), 6-(4-FPh) C₂₂H₁₆ClFN₄O 410.84 >300 Electron-withdrawing Cl/F enhance stability and dipole interactions .
6-(4-FPh)-9-(2-MePh) () C₂₂H₁₉FN₄O 374.42 Not reported 2-MePh introduces steric bulk; 4-FPh retains electronic effects .
6-(4-MeOPh)-9-Ph () C₂₃H₂₀N₄O₂ 384.44 Not reported 4-MeOPh (electron-donating) increases solubility; phenyl at position 9 reduces polarity .
9-(4-OHPh)-6,6-diMe () C₁₉H₁₈N₄O₂ 334.37 Not reported Hydroxyl group improves hydrogen-bonding capacity; dimethyl enhances lipophilicity .

Key Findings:

Substituent Impact :

  • Electron-withdrawing groups (Cl, F) in the target compound may enhance binding to biological targets (e.g., enzymes) compared to electron-donating groups (MeO, Me) .
  • Steric effects from 2-substituents (e.g., 2-MePh in ) reduce reactivity but improve metabolic stability .

Synthesis Efficiency: The copper-mediated method for the target compound avoids toxic solvents and achieves high purity, contrasting with p-TSA-catalyzed routes that require post-synthesis purification .

Biological Activity

The compound 9-(2-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the triazole and quinazoline families, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C17H15ClFN3C_{17}H_{15}ClFN_3 with a molecular weight of 323.77 g/mol. The structural features include:

  • A triazole ring which is known for its role in various biological activities.
  • A quinazoline moiety , which has been linked to anticancer properties.
  • Substituents such as chlorine and fluorine , which can influence the compound's reactivity and biological interactions.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The triazole component enhances the bioactivity by facilitating interactions with various biological targets. For instance:

  • Inhibition of Kinases : Compounds with similar structures have shown effectiveness in inhibiting kinases involved in cancer progression. The specific inhibition of Polo-like kinase 1 (Plk1) has been noted as a promising target for anticancer drugs .
  • Cell Proliferation : In vitro studies have demonstrated that related compounds can significantly reduce cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The triazole framework is also associated with antimicrobial properties:

  • Bacterial Inhibition : Compounds within this class have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives have displayed minimum inhibitory concentrations (MIC) in the range of 0.125–8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The antifungal potential has been documented against species like Candida albicans, showcasing broad-spectrum efficacy.

Anti-inflammatory Effects

Some studies suggest that triazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. The presence of halogen substituents like chlorine and fluorine may enhance these effects by altering the compound's interaction with inflammatory mediators.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • Substituent Effects : The presence of electron-withdrawing groups (like Cl and F) on the aromatic rings can enhance the lipophilicity and overall potency.
  • Ring Modifications : Variations in the triazole or quinazoline structures can lead to significant changes in biological activity. For instance, modifications that increase planarity or steric accessibility often correlate with improved binding affinity to biological targets.

Case Studies

  • Anticancer Study : A study focusing on a series of quinazoline-triazole hybrids reported significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 0.5 to 10 µM depending on the specific structural modifications made .
  • Antimicrobial Evaluation : Another investigation highlighted a related compound's ability to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting potential applications in treating chronic infections .

Q & A

Q. Table 1: Comparative Synthesis Conditions

MethodTimeYield (%)Purity (HPLC)Reference
Reflux (acetic acid)12 h65–75≥95%
Microwave-assisted0.5 h85–97≥98%
Catalyst-free (RT)24 h50–6090–92%

Basic Question: How is structural confirmation performed, and what spectroscopic markers are critical?

Methodological Answer :
Structural validation relies on:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) distinguish chlorophenyl (deshielded due to Cl) and fluorophenyl (split peaks from F coupling) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm; triazole C-N at 145–155 ppm .
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₂₂H₁₅ClFN₄O: 429.8 g/mol) .

Basic Question: What initial biological screening assays are relevant for this compound?

Q. Methodological Answer :

  • Antimicrobial Activity : Broth microdilution (MIC assays) against S. aureus and C. albicans .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or microbial enzymes (β-lactamase) .

Q. Table 2: Preliminary Bioactivity Data (Analogues)

SubstituentMIC (µg/mL)IC₅₀ (HeLa, µM)Reference
2-Chloro, 4-Fluoro8–1625–30
4-Chloro, 2-Methoxy32–64>50
3-Trifluoromethyl4–812–18

Advanced Question: How do structural modifications (e.g., halogen placement) influence SAR?

Q. Methodological Answer :

  • 2-Chlorophenyl : Enhances lipophilicity (logP ~3.2) and membrane penetration, critical for intracellular targets .
  • 4-Fluorophenyl : Stabilizes π-π stacking with aromatic residues in enzyme active sites (e.g., EGFR) .
  • Contradictions : Some analogues with bulkier groups (e.g., isopropyl) show reduced activity despite higher logP, suggesting steric hindrance .

Q. Experimental Design :

Synthesize derivatives with halogen substitutions at ortho, meta, and para positions.

Compare logP (shake-flask method), binding affinity (SPR), and cellular uptake (LC-MS/MS).

Use molecular docking (AutoDock Vina) to predict binding modes .

Advanced Question: How can conflicting data on in vivo efficacy be resolved?

Methodological Answer :
Discrepancies in rodent models (e.g., tumor suppression vs. toxicity) may arise from:

  • Pharmacokinetics : Poor oral bioavailability due to low solubility (<10 µg/mL in PBS).
  • Metabolite Interference : Phase I metabolites (e.g., hydroxylated derivatives) may lack activity .
  • Dosing Regimen : Subcutaneous administration (5 mg/kg, QD) improves AUC compared to oral .

Q. Recommendations :

  • Conduct ADME studies with LC-MS/MS quantification.
  • Use PBPK modeling to simulate human pharmacokinetics.

Advanced Question: What strategies optimize stability under physiological conditions?

Q. Methodological Answer :

  • pH Stability : Degrades rapidly at pH >8 (quinazolinone ring opening). Use enteric coatings for oral delivery .
  • Light Sensitivity : Store in amber vials at -20°C; avoid DMSO stock solutions >1 mM .
  • Salt Formation : Hydrochloride salts improve aqueous solubility (2.5-fold increase) .

Advanced Question: How reliable are computational models for predicting target interactions?

Q. Methodological Answer :

  • Docking Accuracy : RMSD <2 Å when validated against X-ray co-crystals (e.g., PDB: 1M17) .
  • Limitations : Fails to predict allosteric effects of fluorophenyl groups on EGFR .
  • MD Simulations : GROMACS simulations (100 ns) confirm stable binding in ATP pockets .

Advanced Question: What analytical methods quantify trace impurities in bulk samples?

Q. Methodological Answer :

  • HPLC-PDA : C18 column (5 µm), gradient elution (ACN/0.1% TFA), detects ≤0.1% impurities .
  • LC-MS/MS : MRM mode for genotoxic impurities (e.g., alkylating agents) .

Advanced Question: How to design experiments assessing synergistic effects with existing drugs?

Q. Methodological Answer :

  • Checkerboard Assay : Test combinations with cisplatin or fluconazole; calculate FIC index .
  • Mechanistic Studies : RNA-seq to identify pathways (e.g., apoptosis vs. autophagy) .

Advanced Question: What are the challenges in scaling up synthesis for preclinical trials?

Q. Methodological Answer :

  • Key Issues :
    • Low yields in final cyclization step (40–50% at >10 g scale) .
    • Residual palladium in cross-coupling steps (requires scavengers like SiliaMetS Thiol) .
  • Process Optimization : Switch from batch to flow chemistry for exothermic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.